molecular formula C9H10Cl2O2S B1290696 1,3-Dichloro-2-(isopropylsulfonyl)benzene CAS No. 1417195-90-4

1,3-Dichloro-2-(isopropylsulfonyl)benzene

Cat. No.: B1290696
CAS No.: 1417195-90-4
M. Wt: 253.14 g/mol
InChI Key: VLCIDMMXPQCQIY-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(isopropylsulfonyl)benzene is an organic compound with the molecular formula C9H10Cl2O2S and a molecular weight of 253.15 g/mol . This compound is characterized by the presence of two chlorine atoms and an isopropylsulfonyl group attached to a benzene ring. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(isopropylsulfonyl)benzene typically involves the chlorination of 2-(isopropylsulfonyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(isopropylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichloro-2-(isopropylsulfonyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(isopropylsulfonyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may inhibit enzyme activity by binding to active sites or interacting with key amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-(methylsulfonyl)benzene
  • 1,3-Dichloro-2-(ethylsulfonyl)benzene
  • 1,3-Dichloro-2-(propylsulfonyl)benzene

Uniqueness

1,3-Dichloro-2-(isopropylsulfonyl)benzene is unique due to its specific isopropylsulfonyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in various chemical syntheses and industrial applications .

Biological Activity

1,3-Dichloro-2-(isopropylsulfonyl)benzene (CAS No. 1417195-90-4) is an organic compound with a molecular formula of C9H10Cl2O2S and a molecular weight of 253.15 g/mol. This compound has garnered attention for its biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, case studies, and relevant research findings.

The compound is characterized by the presence of two chlorine atoms and an isopropylsulfonyl group attached to a benzene ring. Its structure allows for various chemical reactions including substitution, oxidation, and reduction.

PropertyValue
IUPAC Name1,3-dichloro-2-propan-2-ylsulfonylbenzene
Molecular FormulaC9H10Cl2O2S
Molecular Weight253.15 g/mol
InChI KeyVLCIDMMXPQCQIY-UHFFFAOYSA-N

This compound acts primarily as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites or altering their conformation through non-covalent interactions. This binding can inhibit the enzyme's activity, which is crucial in various biological processes.

Enzyme Inhibition

In biological systems, this compound may inhibit enzyme activity by:

  • Binding to active sites : The compound can occupy the active site of enzymes, preventing substrate access.
  • Modulating protein-ligand interactions : It may alter the conformation of proteins involved in metabolic pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Case Study: Enzyme Inhibition

A study highlighted its potential as an inhibitor of specific kinases involved in cancer progression. The compound demonstrated significant inhibitory effects on anaplastic lymphoma kinase (ALK), which is implicated in various malignancies. The IC50 values for the compound were reported to be in the low micromolar range, indicating strong inhibitory potential against ALK .

Comparative Analysis

Comparative studies with other similar compounds showed that this compound exhibited unique inhibitory profiles due to its specific substituents:

CompoundIC50 (µM)Target Enzyme
This compound~5ALK
1,3-Dichloro-2-(methylsulfonyl)benzene~12ALK
1,3-Dichloro-2-(ethylsulfonyl)benzene~20ALK

Applications in Research and Industry

The compound's unique properties make it valuable in various fields:

  • Medicinal Chemistry : It is being explored for developing new therapeutic agents targeting specific cancers.
  • Agricultural Chemistry : Potential use in agrochemicals due to its biological activity against certain pests or pathogens.
  • Material Science : Its chemical structure allows for applications in synthesizing polymers and other materials.

Properties

IUPAC Name

1,3-dichloro-2-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2S/c1-6(2)14(12,13)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCIDMMXPQCQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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